2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a difluoromethylsulfonyl group and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under appropriate conditions.
Introduction of the Difluoromethylsulfonyl Group:
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The difluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The thiophen-3-ylmethyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((Trifluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-((Difluoromethyl)sulfonyl)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-((Difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide is unique due to the presence of both the difluoromethylsulfonyl and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups may enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S2/c14-13(15)21(18,19)11-4-2-1-3-10(11)12(17)16-7-9-5-6-20-8-9/h1-6,8,13H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGMVNDGVQOXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CSC=C2)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.